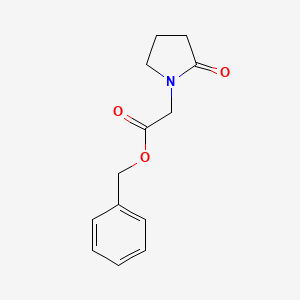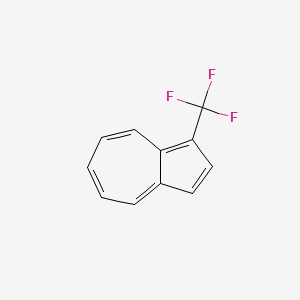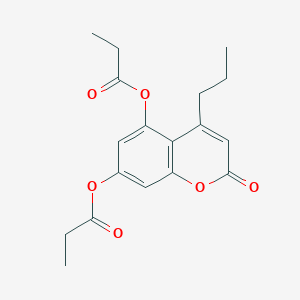
2H-1-Benzopyran-2-one, 5,7-bis(1-oxopropoxy)-4-propyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzopyran-2-one, 5,7-bis(1-oxopropoxy)-4-propyl- is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a benzopyran core substituted with propyl and oxopropoxy groups. It is of interest in various fields due to its potential biological activities and applications in material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 5,7-bis(1-oxopropoxy)-4-propyl- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2H-1-Benzopyran-2-one and appropriate alkylating agents.
Alkylation: The benzopyran core is alkylated at the 4-position using a propylating agent under basic conditions.
Esterification: The hydroxyl groups at the 5 and 7 positions are esterified with propionyl chloride in the presence of a base such as pyridine to form the oxopropoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
2H-1-Benzopyran-2-one, 5,7-bis(1-oxopropoxy)-4-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the oxopropoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2H-1-Benzopyran-2-one, 5,7-bis(1-oxopropoxy)-4-propyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as UV absorbers and fluorescent dyes.
作用機序
The mechanism of action of 2H-1-Benzopyran-2-one, 5,7-bis(1-oxopropoxy)-4-propyl- involves its interaction with molecular targets such as enzymes and receptors. The oxopropoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
類似化合物との比較
Similar Compounds
2H-1-Benzopyran-2-one, 5,7-dihydroxy-4-propyl-: Lacks the oxopropoxy groups but has similar core structure.
2H-1-Benzopyran-2-one, 5,7-bis(1-oxopropoxy)-4-methyl-: Similar structure but with a methyl group instead of a propyl group at the 4-position.
Uniqueness
2H-1-Benzopyran-2-one, 5,7-bis(1-oxopropoxy)-4-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both propyl and oxopropoxy groups allows for diverse interactions and applications.
特性
CAS番号 |
174364-94-4 |
|---|---|
分子式 |
C18H20O6 |
分子量 |
332.3 g/mol |
IUPAC名 |
(2-oxo-5-propanoyloxy-4-propylchromen-7-yl) propanoate |
InChI |
InChI=1S/C18H20O6/c1-4-7-11-8-17(21)24-14-10-12(22-15(19)5-2)9-13(18(11)14)23-16(20)6-3/h8-10H,4-7H2,1-3H3 |
InChIキー |
CKPMRZSIBCFPDU-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)OC(=O)CC)OC(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


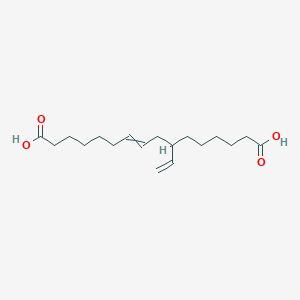
![Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-methoxy-](/img/structure/B12551109.png)
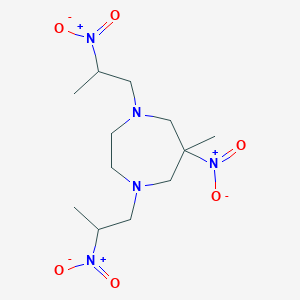
![Hydroxy{4-[(oxolan-2-yl)methoxy]phenyl}propanedioic acid](/img/structure/B12551115.png)
![2-Cyclopropyl-2-(4-methoxyphenyl)-5-methyl-2H-naphtho[1,2-b]pyran](/img/structure/B12551116.png)
![lithium;N-[cyclopenta-2,4-dien-1-yl(dimethylamino)boranyl]-N-methylmethanamine](/img/structure/B12551120.png)
![15-methyl-12-methylsulfanyl-16-phenyl-8-oxa-15,16-diazatetracyclo[9.7.0.02,7.014,18]octadeca-1(18),2,4,6,11,13-hexaen-17-one](/img/structure/B12551130.png)


